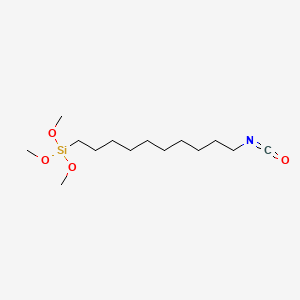
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an amino group at the 6th position and a 4-methylphenyl group at the 2nd position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylbenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then subjected to further purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group and the 4-methylphenyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-4-one derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and complex molecules.
Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI): Unique due to the presence of both amino and 4-methylphenyl groups.
6-amino-2-phenyl-4H-chromen-4-one: Lacks the 4-methyl group, which may affect its biological activity.
6-amino-2-(4-chlorophenyl)-4H-chromen-4-one: Contains a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the 4-methylphenyl group in 4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) imparts unique chemical and biological properties to the compound. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
198329-84-9 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.285 |
IUPAC名 |
6-amino-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H13NO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,17H2,1H3 |
InChIキー |
YDYSFEBBEHMOCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
同義語 |
4H-1-Benzopyran-4-one,6-amino-2-(4-methylphenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)


![Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595991.png)



